Celecoxib

Descripción general

Descripción

Celecoxib es un fármaco antiinflamatorio no esteroideo (AINE) que inhibe selectivamente la enzima ciclooxigenasa-2 (COX-2). Se utiliza principalmente para tratar el dolor y la inflamación asociados con afecciones como la osteoartritis, la artritis reumatoide, la espondilitis anquilosante y el dolor agudo. This compound también se utiliza para reducir el número de pólipos colorrectales en pacientes con poliposis adenomatosa familiar .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Celecoxib se sintetiza a través de un proceso de varios pasos. El paso inicial implica una reacción de condensación de Claisen entre 4-metilacetofenona y trifluoroacetato de etilo en metanol para formar un intermedio de dicetona. Este intermedio luego se somete a una reacción de ciclocondensación con clorhidrato de 4-sulfamoilfenilhidrazina para formar el anillo de pirazol, lo que da como resultado el producto final, this compound .

Métodos de producción industrial: La producción industrial de this compound implica optimizar la ruta sintética para lograr un alto rendimiento y pureza. El proceso incluye la preparación de una solución salina de 1-p-metilfenil-4,4,4-trifluoro-1,3-butanodona y una solución de alcohol-agua de clorhidrato de hidrazinobenceno-1-sulfonamida. La reacción se lleva a cabo bajo condiciones controladas, seguida de secado y refinación para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: Celecoxib se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar derivados de sulfona.

Reducción: Las reacciones de reducción pueden convertir los grupos sulfona de nuevo a grupos sulfuro.

Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a la formación de varios derivados

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución electrofílica aromática a menudo utilizan reactivos como halógenos y agentes nitrantes

Principales productos:

Oxidación: Derivados de sulfona.

Reducción: Derivados de sulfuro.

Sustitución: Varios derivados de pirazol sustituidos

Aplicaciones Científicas De Investigación

Pharmacological Profile

Celecoxib exhibits a significant selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects commonly associated with non-selective NSAIDs. Its pharmacokinetics allow for effective dosing regimens, making it suitable for long-term management of chronic pain conditions.

| Parameter | Details |

|---|---|

| Selectivity | 30-fold greater for COX-2 |

| Common Dosing | 100 mg to 200 mg twice daily |

| Half-life | Approximately 11 hours |

2.1. Pain Management

This compound is approved for the treatment of:

- Osteoarthritis

- Rheumatoid arthritis

- Ankylosing spondylitis

- Acute pain (e.g., postoperative pain)

In clinical trials, this compound has demonstrated efficacy comparable to traditional NSAIDs while sparing COX-1 activity, thereby reducing gastrointestinal complications .

2.2. Cancer Therapy

Emerging evidence suggests that this compound may have antineoplastic properties:

- Colorectal Cancer : this compound has been shown to significantly reduce the number of colorectal polyps in patients with familial adenomatous polyposis (FAP) and sporadic adenomas .

- Other Cancers : Studies indicate potential benefits in lung and prostate cancers, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study Example : A randomized trial involving patients with FAP demonstrated that this compound reduced polyp formation significantly compared to placebo, highlighting its potential as a chemopreventive agent .

2.3. Cardiovascular Protection

Recent studies have suggested that this compound may confer vascular protective effects through the AMPK-CREB-Nrf2 signaling pathway, potentially mitigating cardiovascular risks associated with its use . This aspect is particularly relevant given the historical concerns about cardiovascular events linked to COX-2 inhibitors.

3.1. COVID-19 Management

Recent research has explored the use of this compound in treating mild-to-moderate COVID-19 cases. Its anti-inflammatory properties may help modulate the hyper-inflammatory response seen in severe cases of the disease .

Preliminary Findings :

- This compound showed promise in reducing inflammatory markers associated with COVID-19.

- Further studies are needed to establish its efficacy and safety in this context.

Safety Profile and Considerations

Despite its benefits, this compound is not without risks:

- Cardiovascular Risks : Long-term use has been associated with increased cardiovascular events; however, recent guidelines suggest that it may be non-inferior to other NSAIDs regarding these risks when used appropriately .

- Gastrointestinal Effects : While it spares COX-1, some patients may still experience gastrointestinal side effects.

Mecanismo De Acción

Celecoxib ejerce sus efectos inhibiendo selectivamente la enzima ciclooxigenasa-2 (COX-2), que participa en la conversión del ácido araquidónico a prostaglandinas. Las prostaglandinas son mediadores del dolor y la inflamación. Al inhibir la COX-2, this compound reduce la producción de prostaglandinas, lo que alivia el dolor y la inflamación .

Comparación Con Compuestos Similares

Celecoxib pertenece a la clase de inhibidores selectivos de la COX-2, también conocidos como coxibs. Los compuestos similares incluyen:

Rofecoxib: Otro inhibidor selectivo de la COX-2, previamente comercializado como Vioxx.

Valdecoxib: Comercializado como Bextra, también un inhibidor selectivo de la COX-2.

Etoricoxib: Comercializado como Arcoxia, utilizado para indicaciones similares a this compound.

Singularidad: this compound es único entre los inhibidores de la COX-2 debido a su riesgo relativamente menor de efectos secundarios gastrointestinales en comparación con los AINE no selectivos. También tiene un perfil farmacocinético favorable, lo que lo hace adecuado para diversas aplicaciones terapéuticas .

Actividad Biológica

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that has garnered attention for its anti-inflammatory and potential anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, and clinical implications through various studies and case reports.

This compound primarily exerts its effects by selectively inhibiting the COX-2 enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain. Unlike non-selective non-steroidal anti-inflammatory drugs (NSAIDs), this compound has minimal impact on COX-1, leading to a reduced risk of gastrointestinal side effects commonly associated with traditional NSAIDs .

Key Biological Activities

- Anti-inflammatory Effects : this compound reduces inflammation by inhibiting the production of pro-inflammatory prostaglandins. This action is beneficial in conditions such as arthritis and acute pain .

- Anticancer Properties : Research suggests that this compound may also have anticancer effects, potentially through both COX-dependent and COX-independent pathways. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate various tumor-associated molecular events .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its efficacy and safety profile:

- Absorption : It is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 3 hours.

- Metabolism : this compound is metabolized primarily by the liver enzyme CYP2C9. Genetic variations in this enzyme can significantly affect drug metabolism, leading to altered plasma levels in different individuals .

- Half-life : The drug has a relatively short plasma half-life compared to other COX-2 inhibitors, necessitating twice-daily dosing for optimal therapeutic effect .

Clinical Studies and Case Reports

Several studies have highlighted the biological activity of this compound in various clinical settings:

Case Study: Bronchial Epithelium

A study investigating the effects of this compound on bronchial epithelium found that a regimen of 400 mg twice daily was safe and biologically active over a 3 to 6-month period. The treatment showed promise in modulating inflammatory responses in patients with chronic respiratory conditions .

Phase II Study: Colorectal Cancer

A phase II clinical trial assessed the combination of this compound with cetuximab in patients with refractory colorectal cancer. The study reported notable biological activity and suggested potential benefits in tumor response rates when this compound was used alongside traditional chemotherapy agents .

Comparative Efficacy

The following table summarizes key findings from various studies comparing this compound with other NSAIDs:

| Study | Drug Comparison | Outcome | Notes |

|---|---|---|---|

| VIGOR Study | This compound vs. Rofecoxib | Lower gastrointestinal risk with this compound | This compound showed reduced incidence of ulcers |

| CLASS Study | This compound vs. Traditional NSAIDs | Similar efficacy but lower GI complications | Focused on long-term safety |

| Colorectal Cancer Trial | This compound + Cetuximab | Improved tumor response rates | Suggests potential for combination therapy |

Propiedades

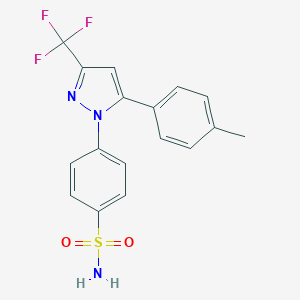

IUPAC Name |

4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEKVGVHFLEQIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Record name | celecoxib | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Celecoxib | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022777 | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

529.0±60.0 | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Poorly soluble | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Unlike most NSAIDs, which inhibit both types of cyclooxygenases (COX-1 and COX-2), celecoxib is a selective noncompetitive inhibitor of cyclooxygenase-2 (COX-2) enzyme. COX-2 is expressed heavily in inflamed tissues where it is induced by inflammatory mediators. The inhibition of this enzyme reduces the synthesis of metabolites that include prostaglandin E2 (PGE2), prostacyclin (PGI2), thromboxane (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2 (PGF2). Resultant inhibition of these mediators leads to the alleviation of pain and inflammation. By inhibiting prostaglandin synthesis, non-steroidal anti-inflammatory drugs (NSAIDs) cause mucosal damage, ulceration and ulcer complication throughout the gastrointestinal tract. Celecoxib poses less of an ulceration risk than other NSAIDS, owing to its decreased effect on gastric mucosal prostaglandin synthesis when compared to placebo. Celecoxib exerts anticancer effects by binding to the cadherin-11 (CDH11)protein, which is thought to be involved in the progression of tumors, and inhibiting the 3-phosphoinositide-dependent kinase-1 (PDK-1) signaling mechanism. In addition, celecoxib has been found to inhibit carbonic anhydrase enzymes 2 and 3, further enhancing its anticancer effects. As mentioned in the pharmacodynamics section of this drug entry, celecoxib may cause an increased risk of thrombotic events. The risk of thrombosis resulting from COX-2 inhibition is caused by the vasoconstricting actions of thromboxane A2, leading to enhanced platelet aggregation, which is uncontrolled when the actions of prostacyclin, a platelet aggregation inhibitor, are suppressed through the inhibition of COX-2., Nonsteroidal anti-inflammatory drugs (NSAIDs) are well-known causes of acute renal insufficiency and gastropathy in patients with chronic inflammatory diseases. This action is presumed to result from nonselective inhibition of both constitutive and inducible forms of prostaglandin H synthases, also known as the cyclooxygenase enzymes (i.e., COX-1 amd COX-2). Celecoxib (Celebrex) is a COX-2 enzyme inhibitor and has emerged as a preferred therapeutic agent for the treatment of rheumatoid arthritis as compared to other NSAIDs. Celecoxib has recently been the subject of criticism for its side effects, mainly arterial thrombosis and renal hemorrhage, although it is considered a superior drug in protecting the gastrointestinal tract. In the present study, we report that celecoxib not only inhibited COX-2, but also exhibited the property of inhibiting adenylyl cyclase, an important enzyme forming the intracellular second messenger 3',5'-adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). Celecoxib also inhibited cholera toxin-stimulated cAMP formation, which indicated its ability to permeate cell membranes in order to reach intracellular adenylyl cyclase. It inhibited in vitro adenylyl cyclase activity in both human colonic epithelial cells and purified adenylyl cyclase from Bordetella pertussis. The IC50 of celecoxib for B. pertussis adenylyl cyclase was calculated to be 0.375 mM. Lineweaver-Burk analysis showed that the type of enzyme inhibition was competitive. The apparent Km and Vm of adenylyl cyclase was calculated as 25.0 nM and 7.14 nmol/min/mg, respectively. Celecoxib changed the Km value to 66.6 nM without affecting the Vmax. The current study suggests that apart from inflammation, celecoxib therapy could be further extended to diseases involving cAMP upregulation either by endogenous reactions or exogenous agents. These new data showing inhibition of adenylyl cyclase should be considered in light of the drug's pathological effects or in patients specifically excluded from treatment (e.g., asthmatics)., Cardiovascular disease is one of the leading causes of death worldwide, and evidence indicates a correlation between the inflammatory process and cardiac dysfunction. Selective inhibitors of cyclooxygenase-2 (COX-2) enzyme are not recommended for long-term use because of potentially severe side effects to the heart. Considering this and the frequent prescribing of commercial celecoxib, the present study analyzed cellular and molecular effects of 1 and 10 uM celecoxib in a cell culture model. After a 24-hr incubation, celecoxib reduced cell viability in a dose-dependent manner as also demonstrated in MTT assays. Furthermore, reverse transcription-polymerase chain reaction analysis showed that the drug modulated the expression level of genes related to death pathways, and Western blot analyses demonstrated a modulatory effect of the drug on COX-2 protein levels in cardiac cells. In addition, the results demonstrated a downregulation of prostaglandin E2 production by the cardiac cells incubated with celecoxib, in a dose-specific manner. These results are consistent with the decrease in cell viability and the presence of necrotic processes shown by Fourier transform infrared analysis, suggesting a direct correlation of prostanoids in cellular homeostasis and survival., Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, has recently been shown to affect the development of different types of cancer. The present study utilized a murine H22 hepatocarcinoma model to investigate the molecular mechanisms involved in celecoxib-induced inhibition of tumor angiogenesis. Tumor-bearing mice were randomly divided into five groups: i) control; ii) low-dose celecoxib (50 mg/kg); iii) high-dose celecoxib (200 mg/kg); iv) 5-fluorouracil (5-FU), (20 mg/kg) and v) combination of 5-FU and celecoxib (50 mg/kg). The antitumor effect of celecoxib was determined by measuring tumor volume. Tumor angiogenesis was evaluated by microvessel density (MVD). Tumor histology and immunostaining for CD34 in endothelial cells were performed to detect MVD. The expression levels of phosphatase and tensin homologue deleted from chromosome 10 (PTEN), phosphatidylinositol 3-kinase (PI3K), phospho-Akt (P-Akt), COX-2, hypoxia-inducible factor-1a (HIF-1a) and vascular endothelial growth factor-A (VEGF-A) were detected by ELISA, immunohistochemistry and western blotting, respectively. We discovered substantial growth delay in murine H22 hepatoma as a result of celecoxib treatment. The inhibition rate of tumor growth induced by high-dose and low-dose celecoxib was 49.3 and 37.0%, respectively (P<0.05). The expression of PI3K, P-Akt, COX-2, HIF-1a, VEGF-A and PTEN in tumor tissues treated with celecoxib was demonstrated by immunohistochemistry, and the MVD was decreased in a dose-dependent manner (P<0.05). Reduced PI3K and P-Akt was particularly apparent in the high-dose celecoxib group (P<0.05). ELISA and western blotting data showed that the expression of PI3K, P-Akt, COX-2, HIF-1a and VEGF-A were reduced and PTEN was increased after treatment with celecoxib. In conclusion, the impact of celecoxib-induced tumor growth delay of murine H22 hepatocarcinoma may correlate with the inhibition of angiogenesis by reducing PI3K, P-Akt, COX-2, HIF-1a and VEGF-A expression and increasing PTEN expression in tumor tissue., The mechanism of action of Celebrex is believed to be due to inhibition of prostaglandin synthesis, primarily via inhibition of cyclooxygenase-2 (COX-2). | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow solid | |

CAS No. |

169590-42-5 | |

| Record name | Celecoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169590-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Celecoxib [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169590425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | celecoxib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=719627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Celecoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCX84Q7J1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

157-159, 157-159 °C, 101.7 - 103.9 °C | |

| Record name | Celecoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00482 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Celecoxib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7038 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Celecoxib | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.